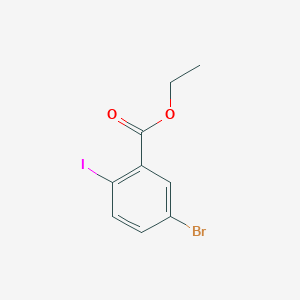

Ethyl 5-Bromo-2-iodobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-Bromo-2-iodobenzoate involves several steps, including bromination, iodination, and esterification. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid includes steps such as reduction, iodination, and azide formation . These methods demonstrate the versatility of halogenated benzoates in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-Bromo-2-iodobenzoate is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structure of Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and exhibits intermolecular C—H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Compounds like Ethyl 5-Bromo-2-iodobenzoate can undergo various chemical reactions. The presence of bromo and iodo substituents makes them suitable for palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromo-2-(iodomethyl)benzofuran demonstrates the utility of these compounds in constructing heterocyclic structures with potential antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoates are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The crystal structure analysis of related compounds shows that halogenated benzoates can form stable crystals with specific intermolecular interactions . These properties are important for the purification and characterization of these compounds, as well as for their applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Catalytic Applications

- Phosphine Oxide Reactions : Ethyl esters derived from halobenzoic acids, including those related to Ethyl 5-Bromo-2-iodobenzoate, have been used in catalyst-free phosphine oxide reactions. For instance, Jablonkai and Keglevich (2015) demonstrated that these esters could be produced in water under microwave irradiation, yielding phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Synthetic Chemistry

Antagonist Synthesis : In the synthesis of thromboxane receptor antagonists, 3-bromo-5-iodobenzoic acid, a compound related to Ethyl 5-Bromo-2-iodobenzoate, was utilized. This involved a regioselective Heck cross-coupling strategy as described by W. and Mason (1998) (W. & Mason, 1998).

Heterocyclic Compounds Synthesis : In the creation of [1,2,3]Triazolo[1,5-a]quinoline, a reaction involving a related compound, methyl 2-azido-5-bromobenzoate, was used, as reported by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).

Antipsychotic Agents Synthesis : Ethyl 5-Bromo-2-iodobenzoate-like compounds were used in synthesizing potential antipsychotic agents, as explored by Högberg et al. (1990) (Högberg, Ström, Hall, & Ögren, 1990).

Fungicidal Applications

- Fungitoxicity : Related compounds like ethyl 4-bromo-3,5-dinitrobenzoate have shown significant antifungal activity, as researched by Lehtonen, Summers, and Carter (1972) (Lehtonen, Summers, & Carter, 1972).

Pharmacological Applications

Monoamine Oxidase Inhibitors : Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), similar to Ethyl 5-Bromo-2-iodobenzoate, were synthesized for studying their monoamine oxidase inhibitory properties, as Misra, Dwivedi, and Parmar (1980) investigated (Misra, Dwivedi, & Parmar, 1980).

Bioactivity of Hydrazide-Hydrazones : A study by Popiołek et al. (2020) synthesized hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid to assess their cytotoxicity and antimicrobial activity, which highlights the potential pharmacological applications of compounds similar to Ethyl 5-Bromo-2-iodobenzoate (Popiołek et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 5-Bromo-2-iodobenzoate is a chemical compound with the molecular formula C9H8BrIO2 Compounds like this are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .

Mode of Action

Bromo and iodo groups on the benzene ring of the compound can potentially undergo various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution . These reactions involve the interaction of the compound with its targets, leading to changes in the molecular structure.

Biochemical Pathways

It’s worth noting that bromo and iodo groups on the benzene ring can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

Factors such as its molecular weight (35497 g/mol) and its physical form (solid) can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Ethyl 5-Bromo-2-iodobenzoate’s action would depend on the specific context of its use, particularly the type of reaction it’s involved in and the molecules it interacts with. As a reagent in organic synthesis, its primary effect would be the transformation of target molecules into new compounds .

Action Environment

The action, efficacy, and stability of Ethyl 5-Bromo-2-iodobenzoate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature , and it should be kept in a dark place, sealed in dry conditions . These conditions help maintain the stability of the compound, ensuring its efficacy when used in reactions.

Propriétés

IUPAC Name |

ethyl 5-bromo-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUQSSZXGVRFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Bromo-2-iodobenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)

![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)

![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)

![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)